N-(6-bromopyridin-2-yl)acetamide
Overview
Description
N-(6-bromopyridin-2-yl)acetamide is a functionalized acid amide with a pyridine substitution, which plays a crucial role due to its excellent chelating properties. These compounds are widely utilized in various fields such as biology, medicine, and environmental chemistry, primarily because of their ability to form stable complexes with metals through effective coordination. This characteristic is largely attributed to the presence of electron-donating substituents, such as alkyl groups, which modify the ligand's donor properties and potentially introduce steric hindrance, significantly influencing coordination geometry and number.
Synthesis Analysis
The synthesis of compounds related to N-(6-bromopyridin-2-yl)acetamide often involves complex reactions where substituents like the bromide group play a pivotal role in determining the compound's reactivity and the resulting coordination geometry around metal centers. For instance, copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands have been synthesized to explore these effects, demonstrating how the presence of methyl groups results in distorted coordination geometries due to steric hindrance (Smolentsev, 2017).
Molecular Structure Analysis
The molecular structure of N-(6-bromopyridin-2-yl)acetamide derivatives is significantly influenced by the substituents on the pyridine ring, which affect the compound's overall geometry and electronic properties. For example, vibrational, spectroscopic, and molecular docking studies, along with density functional theory (DFT) calculations, have been conducted on similar compounds to understand their stability, reactivity, and potential bioactivity (Asath et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving N-(6-bromopyridin-2-yl)acetamide and its derivatives are diverse, ranging from dibromohydration processes to complex formation with metal ions. These reactions are pivotal in modifying the compound's chemical properties and enhancing its application scope. The dibromohydration of N-(2-alkynylaryl)acetamide, for example, highlights the compound's reactivity and the potential for synthesizing complex molecular structures under specific conditions (Qiu et al., 2017).
Physical Properties Analysis
The physical properties of N-(6-bromopyridin-2-yl)acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various domains. These properties are often determined through X-ray diffraction analysis and spectroscopic methods, providing insights into the compound's stability and suitability for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for the application of N-(6-bromopyridin-2-yl)acetamide derivatives in medicinal chemistry and environmental applications. For instance, the study of their antimicrobial activity, interaction with enzymes, and potential as corrosion inhibitors demonstrates the versatility and significance of these compounds in various scientific and industrial fields (Fahim & Ismael, 2019).
Scientific Research Applications
Antimicrobial Activity : N-(6-bromopyridin-2-yl)acetamide derivatives demonstrate significant antimicrobial properties. For instance, compounds synthesized from this derivative showed good antimicrobial activity, particularly against certain strains (Fahim & Ismael, 2019).
Chelating Properties in Copper(II) Complexes : N-(6-bromopyridin-2-yl)acetamide and its derivatives are noted for their excellent chelating properties, significantly influencing coordination number and geometry in copper(II) complexes (Smolentsev, 2017).
Antitumor Activity : Certain N-(6-bromopyridin-2-yl)acetamide derivatives have shown potent antiproliferative activity against cancer cell lines, indicating their potential as antitumor agents (Wu et al., 2017).
Anticonvulsant and Antidepressant Activity : Some derivatives of N-(6-bromopyridin-2-yl)acetamide exhibit promising anticonvulsant and antidepressant activities, offering potential therapeutic applications (Xie et al., 2013).
Potential in Photovoltaic Efficiency : Research suggests that certain N-(6-bromopyridin-2-yl)acetamide analogs might have applications in improving photovoltaic efficiency due to their light-harvesting efficiency and non-linear optical activity (Mary et al., 2020).
Corrosion Inhibition : N-(6-bromopyridin-2-yl)acetamide derivatives have been studied for their potential as corrosion inhibitors, particularly in acidic and oil mediums (Yıldırım & Cetin, 2008).
Antiviral Activity : Some derivatives containing the N-(6-bromopyridin-2-yl)acetamide moiety have shown anticytomegalovirus activity, indicating their potential use in antiviral therapies (Paramonova et al., 2020).
Imaging Applications in Medicine : N-(6-bromopyridin-2-yl)acetamide derivatives have been explored for their application in positron emission tomography (PET) imaging of translocator protein in ischemic brain and glioma (Fujinaga et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
N-(6-bromopyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKOTMZRXXAOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438562 | |
Record name | N-(6-bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromopyridin-2-yl)acetamide | |
CAS RN |
25218-99-9 | |
Record name | N-(6-bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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